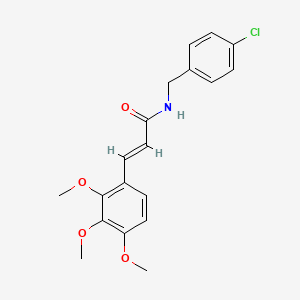

N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[(4-chlorophenyl)methyl]-3-(2,3,4-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO4/c1-23-16-10-6-14(18(24-2)19(16)25-3)7-11-17(22)21-12-13-4-8-15(20)9-5-13/h4-11H,12H2,1-3H3,(H,21,22)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWSRNDYXDBQKZ-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide typically involves the reaction of 4-chlorobenzylamine with 3-(2,3,4-trimethoxyphenyl)acryloyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to reflux conditions

- Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide features a complex structure that includes a chlorobenzyl group and a trimethoxyphenyl moiety. The synthesis typically involves the reaction of 4-chlorobenzylamine with 3-(2,3,4-trimethoxyphenyl)acryloyl chloride in the presence of a base such as triethylamine, allowing for the formation of the acrylamide linkage. Common solvents used include dichloromethane, and the reaction conditions can vary from room temperature to reflux settings over several hours to overnight.

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to modulate specific molecular targets involved in cancer progression. Its mechanism of action may include inhibition of enzyme activity or alteration of signal transduction pathways.

2. Anti-inflammatory Properties:

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications. It may interact with various receptors and enzymes that play crucial roles in inflammatory processes, contributing to its therapeutic potential.

Case Study:

A study evaluating the cytotoxic effects of piplartine analogues (related compounds) against glioblastoma cells highlighted similar mechanisms that could be attributed to this compound. These analogues demonstrated significant inhibition of cell proliferation through apoptosis and necrosis pathways .

Materials Science Applications

This compound is also utilized in materials science for developing novel polymers and specialty chemicals. Its unique chemical properties make it an attractive candidate for creating advanced materials with tailored functionalities.

1. Polymer Development:

The compound can serve as a building block for synthesizing new polymeric materials that exhibit enhanced mechanical properties and thermal stability. Its incorporation into polymer matrices can lead to improved performance in various applications.

Comparative Analysis with Structural Analogues

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methylbenzyl)-3-(2,3-dimethoxyphenyl)acrylamide | Contains a methyl group instead of chlorine | Potentially different biological activity due to methyl substitution |

| N-(4-fluorobenzyl)-3-(2-methoxyphenyl)acrylamide | Fluorine substitution on the benzene ring | May exhibit altered pharmacokinetics compared to chlorine-substituted analog |

| N-(benzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide | Lacks halogen substitution | Serves as a baseline for studying effects of halogenation on activity |

This table illustrates how variations in substituents can affect biological activity and pharmacological properties.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical properties:

Key Observations :

- Methoxy Positioning : Shifting methoxy groups from 2,3,4- to 3,4,5-positions (e.g., compound 58) alters electronic distribution, impacting binding interactions in biological systems .

Antifungal Activity

Key Findings :

- The 2,3,4-trimethoxy configuration in the target compound shows comparable antifungal activity to 3,4,5-trimethoxy analogs, suggesting positional flexibility in methoxy groups for fungal inhibition .

- Compound 58, with a 3,4,5-trimethoxy group, exhibits stronger activity in neuronal cell models, indicating divergent structure-activity relationships (SAR) across biological targets .

Neuroprotective and Anticancer Activity

Key Insights :

- The target compound’s 2,3,4-trimethoxy group contrasts with L10’s pyrazine-methyl substituent, which confers 2-fold higher neuroprotective activity than ligustrazine .

- YLT26, a 3,4,5-trimethoxy analog, demonstrates potent anticancer activity, highlighting the importance of methoxy positioning in ROS-mediated apoptosis pathways .

Biological Activity

N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and anti-inflammatory treatments. This article delves into its biological activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the acrylamide family and features a chlorobenzyl group along with a trimethoxyphenyl moiety. Its chemical formula is , indicating a complex structure that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with 3-(2,3,4-trimethoxyphenyl)acryloyl chloride. The process is generally conducted under the following conditions:

- Solvent : Dichloromethane or suitable organic solvent

- Base : Triethylamine to neutralize hydrochloric acid

- Temperature : Room temperature to reflux

- Duration : Several hours to overnight

This method allows for the production of high yields necessary for biological testing and further research applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to modulate various molecular targets involved in cancer progression. The compound's mechanism of action may include:

- Inhibition of Enzyme Activity : Targeting specific enzymes that facilitate tumor growth.

- Alteration of Signal Transduction Pathways : Interfering with pathways that promote cell proliferation and survival.

In vitro studies have demonstrated its effectiveness against several cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon (HCT15) cancers. For example, compounds structurally related to this acrylamide have shown IC50 values in the low micromolar range against these cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This dual action makes it a candidate for further development as a therapeutic agent in both oncology and inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is informative:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methylbenzyl)-3-(2,3-dimethoxyphenyl)acrylamide | Methyl group instead of chlorine | Potentially different biological activity due to methyl substitution |

| N-(4-fluorobenzyl)-3-(2-methoxyphenyl)acrylamide | Fluorine substitution on the benzene ring | May exhibit altered pharmacokinetics compared to chlorine-substituted analog |

| N-(benzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide | Lacks halogen substitution | Serves as a baseline for studying effects of halogenation on activity |

The presence of chlorine in this compound may enhance certain pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Cytotoxicity Studies : A study reported that derivatives similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. The most potent derivatives displayed EC50 values indicating strong antiproliferative activity .

- Mechanistic Studies : Research involving molecular docking has suggested that this compound binds effectively to targets like focal adhesion kinase (FAK), which is crucial in cancer metastasis. This binding correlates with observed anticancer activities in vitro .

Q & A

Q. What are the optimized synthetic routes for N-(4-chlorobenzyl)-3-(2,3,4-trimethoxyphenyl)acrylamide, and how do reaction conditions influence yield and purity?

Methodology :

- Knoevenagel condensation : React 2,3,4-trimethoxybenzaldehyde with malonic acid in pyridine using piperidine as a base under reflux to form the acryloyl intermediate.

- Amide coupling : Attach the 4-chlorobenzyl group via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) in anhydrous DMF or THF.

- Optimization : Yield and purity depend on reaction time (12–24 hours), temperature (80–110°C), and stoichiometric ratios (1:1.2 for aldehyde:malonic acid). Purification via column chromatography (silica gel, hexane/EtOAc gradient) achieves >90% purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodology :

- NMR spectroscopy : 1H and 13C NMR verify regiochemistry (e.g., trans-acrylamide geometry via J = 15–16 Hz coupling) and substitution patterns (e.g., methoxy group integration at δ 3.7–3.9 ppm) .

- IR spectroscopy : Confirm acrylamide C=O stretch (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 387.1) .

Advanced Research Questions

Q. How does the substitution pattern on the benzyl and trimethoxyphenyl groups influence bioactivity?

Structure-Activity Relationship (SAR) Insights :

- Benzyl substituents : Chlorine at the para-position enhances cytotoxicity (e.g., EC50 = 2.59 mM in HBMEC cells) compared to methyl or bromo substituents, likely due to increased lipophilicity and target binding .

- Methoxy positioning : 2,3,4-Trimethoxy substitution on the phenyl ring improves antiproliferative activity over 3,4,5-trimethoxy analogs, possibly due to steric effects influencing target interaction (e.g., microtubule destabilization) .

- Experimental validation : Compare EC50 values across analogs using standardized assays (e.g., MTT in glioblastoma U87 cells) .

Q. What mechanistic pathways underlie this compound’s anticancer activity, and how can they be experimentally validated?

Methodology :

Q. How can contradictory bioactivity data between studies be resolved?

Data Contradiction Analysis :

- Assay variability : Standardize cell lines (e.g., SH-SY5Y neuroblastoma vs. U87 glioblastoma) and culture conditions (e.g., serum concentration, hypoxia) .

- Dose-response consistency : Validate EC50 values using multiple replicates and orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

- Structural confirmation : Re-examine compound purity and stereochemistry, as impurities or cis-isomers can skew results .

Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics and efficacy?

Methodology :

- Xenograft models : Implant human glioblastoma cells (U87) in nude mice; administer compound intraperitoneally (10–20 mg/kg/day) for 21 days. Monitor tumor volume via caliper measurements and toxicity via body weight/hematology .

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS), brain penetration (BBB permeability assays), and metabolite profiling .

Methodological Considerations

Q. How can researchers design experiments to differentiate between on-target and off-target effects?

Experimental Design :

- Genetic knockdown : Use siRNA against hypothesized targets (e.g., tubulin β-III) to confirm loss of compound efficacy .

- Rescue experiments : Overexpress target proteins in cell lines and assess restored resistance to the compound .

- Broad-spectrum profiling : Screen against kinase panels or protein arrays to identify off-target interactions .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.